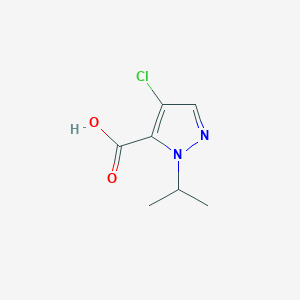![molecular formula C19H22N2O4S2 B2829094 1-(4-methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1049536-06-2](/img/structure/B2829094.png)
1-(4-methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The methoxyphenyl group can be introduced via electrophilic aromatic substitution or through coupling reactions.
- Conditions: Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) under inert atmosphere.
Attachment of the Thiophene Ring:
- The thiophene ring can be attached through alkylation or acylation reactions.
- Conditions: Use of strong bases or Lewis acids to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of green chemistry principles to minimize waste and use of hazardous reagents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Thieno[3,4-b]pyrazinone Core:
- Starting with a suitable thieno[3,4-b]pyrazine precursor, the core structure can be formed through cyclization reactions.
- Conditions: Cyclization can be facilitated by heating with appropriate catalysts or under reflux conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide can undergo various chemical reactions, including:
-
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
- Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
- Products: Oxidized derivatives with altered electronic properties.
-
Reduction: Reduction reactions can be used to modify the thiophene ring or other parts of the molecule.
- Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Products: Reduced forms with potential changes in biological activity.
-
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents.
- Reagents: Halogenating agents, nucleophiles like amines or thiols.
- Products: Substituted derivatives with diverse functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Chemistry:
- Used as a building block in organic synthesis for the development of new materials and compounds.
- Studied for its reactivity and potential to form complex molecular architectures.
Biology and Medicine:
- Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
- Used in the design of novel drug candidates targeting specific biological pathways.
Industry:
- Potential applications in the development of advanced materials, such as organic semiconductors or polymers.
- Used in the synthesis of specialty chemicals with unique properties.
Mécanisme D'action
The mechanism by which 1-(4-methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the methoxyphenyl and thiophene groups can influence its binding affinity and specificity.
Molecular Targets and Pathways:
- Enzymes: May inhibit or activate specific enzymes involved in disease pathways.
- Receptors: Can act as agonists or antagonists at receptor sites, affecting cellular signaling.
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one: Lacks the 6,6-dioxide functionality, which may alter its reactivity and biological activity.
4-(2-(Thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one: Lacks the methoxyphenyl group, potentially reducing its pharmacological potency.
Uniqueness:
- The presence of both the methoxyphenyl and thiophene groups, along with the 6,6-dioxide functionality, makes this compound unique in its class. These structural features contribute to its distinct chemical reactivity and potential biological activities.
This detailed overview provides a comprehensive understanding of 1-(4-methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-6,6-dioxo-1-(2-thiophen-2-ylethyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-25-15-6-4-14(5-7-15)21-18-13-27(23,24)12-17(18)20(11-19(21)22)9-8-16-3-2-10-26-16/h2-7,10,17-18H,8-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFMTKKXCPMWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2829012.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2829013.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2829018.png)

![N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide](/img/structure/B2829020.png)

![2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2829024.png)

![2,11-dimethyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2829027.png)
![ethyl 2-[5-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2829028.png)



